2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 5-[2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O8S2/c1-5-44-29(40)24-18(3)25(30(41)45-6-2)47-28(24)33-26(38)19(4)46-31-35-34-23(36(31)17-20-10-8-7-9-11-20)16-32-27(39)21-12-14-22(15-13-21)37(42)43/h7-15,19H,5-6,16-17H2,1-4H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMYFXHIIZESRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amine.
Substitution: The benzyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amine derivatives .
Scientific Research Applications
2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be specific to the biological system being studied .
Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Components and Analogues
| Compound Class | Core Structure | Key Substituents | Biological Relevance | References |
|---|---|---|---|---|
| Target Compound | Thiophene-1,2,4-triazole | 4-Nitrophenylformamido, benzyl, sulfanyl | Hypothesized antimicrobial | [1, 5, 9] |
| 4-Substituted 1,2,4-Triazoles | 1,2,4-Triazole | Sulfonyl, difluorophenyl, thione tautomers | Antifungal, antiviral | [5, 6] |
| Schiff Base Triazoles | 1,2,4-Triazole-thiol | 4-Nitrophenyl, phenoxybenzylidene | Antioxidant, anticancer | [9] |
| Thiophene-Oxadiazole Hybrids | Thiophene-oxadiazole | Bromophenyl, alkyl amines | Antimicrobial | [1] |
- Triazole Derivatives : The target compound shares the 1,2,4-triazole core with compounds in and . However, its 4-nitrophenylformamido group distinguishes it from bromophenyl or difluorophenyl analogues, which may alter electron density and binding affinity .
- Thiophene vs.
Physicochemical Properties
Table 3: Spectroscopic and Stability Comparisons
| Property | Target Compound (Expected) | Analogues (Observed) | References |
|---|---|---|---|
| IR Absorption | ν(C=O) ~1720 cm⁻¹, ν(NH) ~3289 cm⁻¹ | ν(C=S) ~1250 cm⁻¹ (triazole-thiones) | [5, 9] |
| ¹H NMR Shifts | δ 7.2–8.2 (aromatic), δ 4.3 (CH₂-S) | δ 2.7–4.4 (alkyl/benzyl protons) | [1, 3] |
| Solubility | Low in H₂O, soluble in DMF/CHCl₃ | Similar solubility in polar aprotic solvents | [4, 5] |
| Tautomerism | Thione form stabilized | Thione-thiol equilibrium in triazoles | [5, 6] |
- Spectroscopy : The target compound’s formamido group would show ν(C=O) ~1680 cm⁻¹, similar to ’s acetamide derivatives . The absence of ν(S-H) in IR (as in ) suggests a thione tautomer .
- Crystallinity : Isostructural triazoles () crystallize in triclinic systems, suggesting the target compound may form similar planar structures .
Table 4: Bioactivity of Structural Analogues
| Compound Class | Observed Activity | Substituent Impact | References |
|---|---|---|---|
| Bromophenyl-Triazoles | Antimicrobial (MIC: 8–32 µg/mL) | Electron-withdrawing groups enhance activity | [1] |
| Difluorophenyl-Triazoles | Antifungal (IC₅₀: 12–25 µM) | Fluorine improves membrane penetration | [5] |
| Nitrophenyl-Schiff Bases | Antioxidant (EC₅₀: 18–30 µM) | Nitro groups enhance radical scavenging | [9] |
- Hypothesized Activity : The target compound’s 4-nitrophenyl and benzyl groups may confer antimicrobial or anticancer activity, as seen in analogues with similar substituents .
Biological Activity
The compound 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule that incorporates various functional groups known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- A triazole ring , which is often associated with antifungal and anticancer activities.
- A thiophene moiety , contributing to its biological interactions.
- Multiple carboxylate groups , enhancing solubility and bioavailability.
Molecular Formula: C24H30N6O4S
Molecular Weight: 486.60 g/mol
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can inhibit enzymes involved in nucleic acid synthesis, while the thiophene group may modulate receptor activity.
Potential Mechanisms Include:
- Enzyme Inhibition: Compounds with triazole rings are known to inhibit cytochrome P450 enzymes, affecting drug metabolism.
- Antimicrobial Activity: The sulfanyl group may enhance the compound's interaction with bacterial cell membranes.
Biological Activity
Research indicates that derivatives of similar structures exhibit various biological activities including:
- Antimicrobial Activity: Compounds with triazole and thiophene structures have demonstrated significant antibacterial and antifungal properties.
- Anticancer Activity: Some studies suggest that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Studies
- Antimicrobial Evaluation:
- Anticancer Potential:
Data Table: Biological Activities of Similar Compounds
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound?
Answer:
Synthesis optimization involves multi-step reactions, including triazole core formation, sulfanyl group introduction, and coupling reactions. For example:
- Triazole Formation : Use reflux conditions with absolute ethanol and glacial acetic acid for cyclization (e.g., 4-amino-1,2,4-triazole derivatives) .
- Sulfanyl Group Incorporation : React thiol-containing intermediates (e.g., 4-benzyl-5-substituted triazoles) with propanamido-thiophene precursors under inert atmospheres to avoid oxidation .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from ethanol-DMF mixtures to isolate high-purity products .
Basic: How can the compound’s structure be rigorously characterized?
Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray Crystallography : Use SHELXL for refinement (e.g., hydrogen bonding networks and torsional angles) .
- Spectroscopy :
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Focus on substituent modifications and biological assays:
- Substituent Variation : Synthesize analogs by altering the benzyl, nitro, or methylthiophene groups. For example, replace the 4-nitrophenyl moiety with halogenated or electron-withdrawing groups .
- Biological Testing : Assess receptor binding (e.g., NK-1 antagonism assays) or enzyme inhibition (e.g., kinase profiling) using in vitro models .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, steric bulk) to activity trends .
Advanced: What computational methods are suitable for modeling this compound’s reactivity?
Answer:
Employ density functional theory (DFT) and molecular dynamics (MD):
- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfanyl group reactivity) .
- MD Simulations : Study solvation effects in aqueous/DMSO environments using AMBER or GROMACS .
- Docking Studies : Predict binding poses with target proteins (e.g., triazole-containing inhibitors in kinase domains) .
Advanced: How should contradictory spectroscopic or crystallographic data be resolved?
Answer:
Adopt a systematic validation approach:
- Replicate Experiments : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere for sulfanyl stability) .
- Cross-Validation : Compare NMR/FT-IR data with analogous compounds (e.g., 4-benzyltriazole derivatives) .
- Statistical Analysis : Apply R-factors in SHELXL to assess crystallographic model reliability .
Basic: What strategies ensure stability during storage and handling?
Answer:
- Storage : Use amber vials under nitrogen at –20°C to prevent photodegradation and oxidation of the sulfanyl group .
- Handling : Avoid prolonged exposure to moisture (e.g., use anhydrous solvents during synthesis) .
Advanced: What pharmacological mechanisms could be explored for this compound?
Answer:
Prioritize targets based on structural motifs:
- Receptor Antagonism : Screen for NK-1 or GPCR interactions, given the morpholine acetal and triazole pharmacophores .
- Enzyme Inhibition : Test against acetylcholinesterase or cytochrome P450 isoforms via fluorometric assays .
- Cellular Uptake : Use fluorescence tagging (e.g., BODIPY derivatives) to study membrane permeability .
Basic: How can analytical method validation ensure reproducibility?
Answer:
- Calibration Curves : Validate HPLC/UV-Vis methods using triplicate runs of standard solutions .
- Detection Limits : Determine LOQ/LOD for impurities via signal-to-noise ratios .
- Inter-Lab Reproducibility : Share crystallographic data (CIF files) for independent refinement .
Advanced: How to address poor solubility in biological assays?
Answer:
- Co-Solvents : Use DMSO/PEG mixtures (<1% v/v) to maintain cell viability .
- Prodrug Design : Introduce ester or phosphate groups at the dicarboxylate moiety .
Advanced: What green chemistry approaches can reduce synthesis waste?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
